molecular formula C9H8N2O3 B070340 4-Methoxy-6-nitroindole CAS No. 175913-41-4

4-Methoxy-6-nitroindole

Cat. No.: B070340
CAS No.: 175913-41-4
M. Wt: 192.17 g/mol
InChI Key: RJJWRLNBFXLPKI-UHFFFAOYSA-N
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Description

4-Methoxy-6-nitroindole is a heterocyclic compound with the molecular formula C9H8N2O3. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

. They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Cellular Effects

The cellular effects of 4-Methoxy-6-nitro-1H-indole are currently unknown. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

The molecular mechanism of action of 4-Methoxy-6-nitro-1H-indole is not yet fully elucidated. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-nitroindole typically involves the nitration of 4-methoxyindole. One common method includes the reaction of 4-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-nitroindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 4-Methoxy-6-amino-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

4-Methoxy-6-nitroindole has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-6-nitroindole is unique due to the presence of both methoxy and nitro groups on the indole ring.

Properties

IUPAC Name

4-methoxy-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJWRLNBFXLPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646346
Record name 4-Methoxy-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175913-41-4
Record name 4-Methoxy-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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